molecular formula C7H15NO2 B13304459 2-(Aminomethyl)-2-ethylbutanoic acid CAS No. 44865-11-4

2-(Aminomethyl)-2-ethylbutanoic acid

Cat. No.: B13304459
CAS No.: 44865-11-4
M. Wt: 145.20 g/mol
InChI Key: DJMGOQPIWSFBOK-UHFFFAOYSA-N
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Description

Significance within Amino Acid Chemistry and Organic Synthesis

The importance of α,α-disubstituted amino acids, including 2-(Aminomethyl)-2-ethylbutanoic acid, is multifaceted. In peptide chemistry, their incorporation can induce specific secondary structures, such as helices or turns, by restricting the rotational freedom of the peptide backbone. iris-biotech.denih.gov This conformational constraint is a powerful tool for designing peptides with improved biological activity, receptor selectivity, and resistance to enzymatic degradation. iris-biotech.denih.gov

From an organic synthesis perspective, the construction of the quaternary α-carbon center in these amino acids presents a considerable challenge. researchgate.net The steric hindrance around this center complicates bond formation, demanding the development of specialized and innovative synthetic methodologies. researchgate.netnih.gov Consequently, research in this area not only provides access to valuable molecular building blocks but also drives progress in synthetic organic chemistry. researchgate.net The development of efficient methods for synthesizing these compounds is a long-standing goal in drug discovery and materials science. researchgate.net

The synthesis of the parent compound, 2-ethylbutanoic acid, can be achieved through various routes, including the reaction of propionaldehyde (B47417) with an ethyl magnesium halide. google.com The introduction of the aminomethyl group at the sterically crowded α-position to form this compound requires specific strategies, such as reacting 2-ethylbutanoic acid with formaldehyde (B43269) and ammonia (B1221849).

Historical Context of Related Chemical Entity Investigations

The investigation of non-proteinogenic amino acids dates back to early explorations of natural products and synthetic chemistry. The study of α,α-disubstituted amino acids gained momentum as chemists sought to understand and manipulate peptide conformations. Early work, such as that on 2-aminoisobutyric acid (Aib), the simplest member of this class, demonstrated that these residues favor helical conformations in peptides.

Historically, synthetic approaches to these sterically hindered amino acids were often multi-step and low-yielding. Classic methods like the Strecker synthesis (reacting an aldehyde or ketone with ammonia and hydrogen cyanide) and the Bucherer-Bergs reaction were adapted for these challenging substrates. researchgate.netnih.gov Over the decades, significant efforts have been dedicated to overcoming the synthetic hurdles, leading to more efficient and stereoselective methods. researchgate.net The development of coupling procedures for these sterically hindered amino acids into peptide chains was also a critical historical challenge, with methods like the oxazolinone (or azlactone) approach being developed to facilitate the formation of peptide bonds that would otherwise be difficult to achieve. nih.gov

Current Research Trajectories and Future Perspectives

Current research on this compound and related α,α-disubstituted amino acids is vibrant and expanding into new territories. Modern synthetic chemistry continues to produce novel methods for their creation with high efficiency and stereocontrol, including strategies like visible-light-mediated photocatalysis and advanced transition metal catalysis. researchgate.netprismbiolab.com

The primary application remains in the design of conformationally constrained peptides and peptidomimetics for therapeutic purposes. nih.govresearchgate.net By incorporating these rigid building blocks, researchers can create peptides with enhanced stability and target specificity. iris-biotech.denih.gov This is crucial for developing new drugs for a range of diseases, including metabolic disorders, neurological conditions, and infectious diseases. mdpi.com

Interactive Data Tables

Table 1: Properties of Related α,α-Disubstituted Amino Acids This table outlines the basic chemical properties of amino acids structurally related to the subject compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Amino-2-ethylbutanoic acid2566-29-2C₆H₁₃NO₂131.17
2-Amino-2-methylbutanoic acid465-58-7C₅H₁₁NO₂117.15
2-Aminoisobutyric acid (Aib)62-57-7C₄H₉NO₂103.12
This compound1086265-11-3 (HCl salt)C₇H₁₅NO₂145.20

Table 2: Key Research Findings on α,α-Disubstituted Amino Acids This table summarizes significant research findings related to the synthesis and application of this class of compounds.

Research AreaKey FindingSignificanceReference
Peptide Conformation Incorporation of α,α-disubstituted amino acids strongly stabilizes helical conformations in peptides.Enables the design of peptides with predictable, rigid structures, enhancing biological activity and stability. iris-biotech.denih.gov
Organic Synthesis Construction of the quaternary α-carbon is a significant synthetic challenge due to steric hindrance.Drives the development of novel synthetic methods, including asymmetric catalysis and photocatalysis. researchgate.netresearchgate.net
Drug Discovery Peptides containing these amino acids exhibit improved properties like stability, permeability, and solubility.Overcomes major hurdles in the development of peptide-based therapeutics. researchgate.net
Bioconjugation Can be used as scaffolds to create complex molecular architectures and peptidomimetics.Expands the structural diversity and potential applications of synthetic peptides in medicine and materials science. nih.gov

Properties

CAS No.

44865-11-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(aminomethyl)-2-ethylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-7(4-2,5-8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)

InChI Key

DJMGOQPIWSFBOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 2 Ethylbutanoic Acid and Its Analogues

Established Synthetic Routes for the Core Structure

Classical methods for synthesizing the 2,2-disubstituted butanoic acid core often rely on well-understood, robust reactions involving functional group transformations of readily available starting materials.

A common and established route to 2-(aminomethyl)-substituted carboxylic acids involves the chemical reduction of a nitrile (cyano group) and subsequent hydrolysis of an ester. This pathway typically begins with a dialkylated cyanoacetate (B8463686) derivative.

The synthesis commences with ethyl 2-cyanoacetate, which is sequentially alkylated using ethyl halides in the presence of a base like sodium ethoxide to introduce the two ethyl groups at the α-position, yielding ethyl 2-cyano-2-ethylbutanoate. The crucial step is the reduction of the cyano group to a primary amine (aminomethyl group). This transformation is typically achieved through catalytic hydrogenation.

Catalysts such as Raney nickel or rhodium-on-alumina are employed under a hydrogen atmosphere. The reaction solvent is often an alcohol, like ethanol, sometimes with the addition of ammonia (B1221849) to suppress the formation of secondary amines. Following the reduction of the nitrile, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is usually accomplished by heating the intermediate with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), followed by neutralization to yield the final product, 2-(aminomethyl)-2-ethylbutanoic acid.

Table 1: Example Reaction Conditions for Hydrogenation/Hydrolysis Approach

Step Starting Material Reagents/Catalyst Solvent Conditions Product
Alkylation Ethyl 2-cyanoacetate Sodium ethoxide, Ethyl iodide Ethanol Reflux Ethyl 2-cyano-2-ethylbutanoate
Reduction Ethyl 2-cyano-2-ethylbutanoate Raney Nickel, H₂, Ammonia Ethanol High Pressure, Elevated Temp. Ethyl 2-(aminomethyl)-2-ethylbutanoate
Hydrolysis Ethyl 2-(aminomethyl)-2-ethylbutanoate aq. HCl Water Reflux This compound

An alternative strategy begins with a precursor carboxylic acid, such as 2-ethylbutanoic acid. This approach requires the introduction of the aminomethyl group onto the quaternary carbon. A patent describes a method starting with propionaldehyde (B47417) and an ethyl magnesium halide to form 3-pentanol. This alcohol is then converted to a 3-halopentane, which is used to form a Grignard reagent. The Grignard reagent reacts with carbon dioxide to produce 2-ethylbutanoic acid. google.com

Further derivatization to introduce the aminomethyl group can be complex. One potential, albeit lengthy, pathway involves converting the carboxylic acid to its corresponding alcohol (2-ethyl-1-butanol), followed by conversion to a halide, reaction with cyanide to introduce the nitrile, and subsequent reduction. A more direct C-H functionalization approach would be considered a novel strategy.

Novel Synthetic Strategies and Advances

Recent advancements in organic synthesis have provided more efficient, atom-economical, and selective methods for constructing complex molecules, including highly substituted amino acids.

Palladium catalysis has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed multicomponent reactions (MCRs) are particularly efficient as they allow for the formation of complex molecules from simple precursors in a single step, enhancing chemical diversity and atom economy. researchgate.net For the synthesis of aminomethyl-substituted compounds, palladium-catalyzed carbonylative coupling reactions are relevant. researchgate.net For instance, a palladium catalyst can facilitate the reaction between an alkene, carbon monoxide, and an amine to form various amide structures.

While a direct multicomponent synthesis for this compound is not prominently documented, related methodologies provide a proof of concept. For example, palladium-catalyzed cascade reactions can functionalize C(sp³)–H bonds, which could theoretically be applied to install a functional group handle on a 2-ethylbutanoic acid precursor, leading to the aminomethyl group. mdpi.com These advanced methods often require specific ligands to control selectivity and reactivity, such as bidentate or monodentate phosphines. nih.gov

Table 2: Components in a Hypothetical Palladium-Catalyzed Aminomethylation

Component Role Example
Palladium Source Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Controls selectivity/activity Xantphos, DPEPhos
Carbon Source Forms C-C bond Alkene, Aryl Halide
Aminomethyl Source Provides -CH₂NH₂ group N-protected aminomethylating agent
Solvent Reaction Medium Dichloromethane, Toluene

Many bioactive molecules are chiral, and their biological activity is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial. For analogues of this compound, where the quaternary carbon is a stereocenter (if the two alkyl groups are different), asymmetric synthesis is required.

Asymmetric transfer hydrogenation (ATH) is a key technique for producing chiral molecules. researchgate.net For example, the stereoselective reduction of a prochiral ketone or imine precursor can establish the desired stereocenter. researchgate.net In the context of amino acid synthesis, chiral auxiliaries or catalysts are used to guide the stereochemical outcome of a reaction. One approach involves the diastereoselective addition of a nucleophile to a prochiral substrate containing a chiral auxiliary, such as a bislactim ether. sciforum.net This method has been used to synthesize optically pure 2-amino-4-phosphonobutanoic acids, demonstrating high levels of stereocontrol. sciforum.net Another strategy is the use of photochemical [2+2] cycloaddition reactions to create chiral cyclobutane-containing amino acids, which serve as conformationally restricted GABA analogues. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. mdpi.com In the synthesis of this compound and its analogues, several green chemistry concepts can be applied.

Catalysis: The use of catalytic hydrogenation instead of stoichiometric reducing agents (like LiAlH₄) is a prime example of green chemistry. Catalysts are used in small amounts and can often be recycled, reducing waste. google.com

Atom Economy: Multicomponent reactions, such as those catalyzed by palladium, are inherently more atom-economical as they incorporate a majority of the atoms from the reactants into the final product. researchgate.net

Safer Solvents: Traditional organic synthesis often uses volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions. mdpi.com For example, some syntheses of GABA analogues have been developed using water as a co-solvent. mdpi.com

Energy Efficiency: The use of methods like infrared irradiation can reduce reaction times and energy consumption compared to conventional heating. scielo.org.mx

Enantioselective conjugate additions promoted by bifunctional organocatalysts are also considered a green and efficient route for constructing chiral β-substituted GABA derivatives. nih.gov These approaches align with the goal of creating sustainable synthetic pathways for pharmaceutically relevant molecules. nih.govnih.gov

Reaction Mechanism Investigations

The synthesis of this compound and its analogues is achieved through various chemical transformations, each with a distinct and well-studied reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring the selective formation of the desired primary amine product. The two predominant mechanistic pathways investigated are the catalytic hydrogenation of nitrile intermediates and the Hofmann rearrangement of primary amides.

Catalytic Hydrogenation of Nitriles

The catalytic hydrogenation of nitriles is a widely utilized and economical method for the synthesis of primary amines, including the analogues of this compound. wikipedia.org This transformation involves the reduction of a nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst. acsgcipr.org The reaction typically proceeds through an intermediate imine species. acsgcipr.orgresearchgate.net

The generally accepted mechanism can be summarized in the following key steps:

Initial Hydrogenation: The nitrile (R-C≡N) undergoes hydrogenation across the triple bond to form a primary aldimine intermediate (R-CH=NH).

Further Hydrogenation: This highly reactive imine intermediate is then rapidly hydrogenated to yield the target primary amine (R-CH₂NH₂). bme.hu

However, the process can be complicated by side reactions, primarily involving the reactive imine intermediate. wikipedia.org These competing pathways can lead to the formation of secondary and tertiary amines, reducing the selectivity of the reaction. wikipedia.orgbme.hu

The key competing reaction involves the nucleophilic attack of a newly formed primary amine molecule on the imine intermediate. This condensation reaction forms a new, more complex imine, which can then be hydrogenated to a secondary amine. This process can repeat to form tertiary amines. wikipedia.org

Table 1: Mechanistic Steps in Nitrile Hydrogenation and Competing Reactions

StepReactantsIntermediate(s)Product(s)Description
Primary Amine Formation (Desired Pathway) R-C≡N, 2 H₂R-CH=NH (Imine)R-CH₂NH₂Sequential hydrogenation of the nitrile to an imine, followed by hydrogenation of the imine to the primary amine. wikipedia.org
Secondary Amine Formation (Side Reaction) R-CH=NH, R-CH₂NH₂(R-CH₂)₂N-CH₂R(R-CH₂)₂NH, NH₃The primary amine product attacks the imine intermediate, leading to a condensation reaction. Subsequent hydrogenation forms a secondary amine. wikipedia.org
Tertiary Amine Formation (Side Reaction) (R-CH₂)₂NH, R-CH=NH(R-CH₂)₃N(R-CH₂)₃N, NH₃The secondary amine product can further react with the imine intermediate, ultimately leading to the formation of a tertiary amine. wikipedia.org

Several factors are critical in directing the reaction toward the selective formation of the primary amine. These include the choice of catalyst (Group 10 metals like Raney nickel, palladium, or platinum are common), solvent, solution pH, steric hindrance around the reaction center, temperature, and hydrogen pressure. wikipedia.orgresearchgate.net For instance, the use of certain catalysts and acidic or basic additives can suppress the condensation side reactions by either promoting the rapid hydrogenation of the imine intermediate or by protecting the newly formed primary amine. researchgate.netbme.hu

Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route for synthesizing primary amines from primary amides, with the notable outcome of producing an amine with one less carbon atom than the starting amide. wikipedia.orgpharmdguru.com This reaction is particularly relevant for the synthesis of gabapentin, a well-known analogue, from 1,1-cyclohexane diacetic acid monoamide. google.com

The reaction is initiated by treating the primary amide with a halogen (typically bromine) and a strong base (like sodium hydroxide). masterorganicchemistry.com This combination forms a hypobromite (B1234621) species in situ, which drives the transformation. wikipedia.org The mechanism proceeds through several distinct steps, culminating in a molecular rearrangement to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com

The established mechanism involves the following sequence:

Deprotonation: The base abstracts an acidic proton from the amide's nitrogen atom, forming an anion. wikipedia.org

N-Halogenation: The resulting anion reacts with bromine in an α-substitution to form an N-bromoamide. wikipedia.orgmasterorganicchemistry.com

Second Deprotonation: The base removes the second, less acidic proton from the nitrogen, yielding a bromoamide anion. wikipedia.org

Rearrangement: In the rate-determining step, the bromoamide anion rearranges. The alkyl group (R) attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming a stable isocyanate intermediate (R-N=C=O). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The stereochemistry of the migrating group is retained during this step. chem-station.com

Hydrolysis: The isocyanate intermediate is then hydrolyzed by water. Nucleophilic addition of water to the isocyanate forms a carbamic acid. chemistrysteps.com

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously loses carbon dioxide (CO₂) to yield the final primary amine product. wikipedia.orgchemistrysteps.com

Table 2: Key Intermediates in the Hofmann Rearrangement Mechanism

IntermediateStructureFormation StepSubsequent Transformation
N-bromoamideR-CO-NHBrReaction of amide anion with bromine. wikipedia.orgDeprotonation to form bromoamide anion.
IsocyanateR-N=C=ORearrangement of the bromoamide anion with loss of bromide. wikipedia.orgmasterorganicchemistry.comHydrolysis to form a carbamic acid.
Carbamic AcidR-NH-COOHNucleophilic addition of water to the isocyanate. chemistrysteps.comSpontaneous decarboxylation to the primary amine.

The strongly basic conditions of the traditional Hofmann rearrangement can limit its applicability for substrates with base-sensitive functional groups. chem-station.com To circumvent this, alternative reagents like lead tetraacetate or hypervalent iodine compounds have been developed to facilitate the rearrangement under milder conditions. chem-station.com

Derivatives, Analogues, and Prodrug Concepts of 2 Aminomethyl 2 Ethylbutanoic Acid

Chemical Derivatization Strategies

Chemical derivatization focuses on modifying the existing functional groups—the primary amine and the carboxylic acid—to create new entities, such as esters, amides, and prodrugs. These modifications can profoundly influence the molecule's solubility, lipophilicity, and metabolic pathway.

Ester and Amide Derivatives Synthesis (e.g., methyl ester hydrochloride, N-phenylcarbamoyl derivatives)

The functional groups of 2-(Aminomethyl)-2-ethylbutanoic acid are primary sites for derivatization. Esterification of the carboxylic acid and acylation of the amine group are common strategies to alter the compound's physicochemical profile.

Ester Derivatives: The synthesis of the methyl ester hydrochloride is a straightforward method to temporarily mask the polar carboxyl group. A facile and widely used method for this transformation in amino acids involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification under mild, room-temperature conditions. The resulting product is the amino acid methyl ester hydrochloride, which often exhibits increased solubility in organic solvents compared to the parent zwitterionic amino acid.

Amide Derivatives: The primary amine can be converted into a variety of amides. For instance, N-phenylcarbamoyl derivatives are a type of urea (B33335) formed by reacting the amine with phenyl isocyanate. Alternatively, amide bonds can be formed by coupling the amine with a carboxylic acid using standard peptide coupling reagents. A common protocol involves activating the carboxylic acid with a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), often with a catalytic amount of Hydroxybenzotriazole (HOBt), to facilitate the formation of a stable amide bond with an amine. rsc.org This approach is versatile and can be used to synthesize a wide range of functionalized amide derivatives. rsc.org

Derivative TypeGeneral Synthesis MethodKey ReagentsPurpose of Derivatization
Methyl Ester HydrochlorideFischer-Speier EsterificationMethanol (MeOH), Trimethylchlorosilane (TMSCl)Masks carboxylic acid, increases organic solvent solubility.
N-Phenylcarbamoyl Derivative (Urea)Reaction with IsocyanatePhenyl isocyanateModifies amine group, alters hydrogen bonding potential.
General Amide DerivativeCarbodiimide-mediated couplingEDC, DMAP, HOBt, Carboxylic AcidCreates stable amide linkage, allows for diverse functionalization.

Acylal-Based Prodrug Design Principles

Prodrug design is a key strategy for improving the pharmacokinetic properties of a drug, particularly its oral bioavailability. Acylals, which are geminal diesters, serve as effective prodrug moieties for masking polar carboxylic acids. The core principle is to convert the highly polar carboxyl group into a more lipophilic acylal structure, which can more easily permeate biological membranes like the intestinal wall.

These prodrugs are designed to be chemically stable until they are absorbed and exposed to esterase enzymes in the plasma or liver. Enzymatic hydrolysis then cleaves the acylal, releasing the active parent drug, this compound, at the desired site of action. This approach can enhance oral absorption and modulate the drug's release profile.

Lipidation and Conjugation Strategies for Enhanced Bioactivity

To further improve membrane permeability and metabolic stability, lipidation and conjugation strategies are employed. These approaches involve covalently attaching larger molecules to the parent compound.

Lipidation is the process of attaching a lipid or fatty acid chain to the amino acid. This modification significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. nih.gov The attached lipid moiety can also sterically hinder access by metabolic enzymes, thereby protecting the drug from rapid degradation and prolonging its plasma half-life. nih.govnih.gov

Conjugation Strategies involve linking this compound to other bioactive molecules, peptides, or polymers. nih.gov Conjugation can enhance solubility, stability, and selectivity. nih.gov For example, attaching the molecule to a peptide that targets a specific transporter could facilitate its entry into cells. These hybrid molecules can be designed with cleavable linkers, ensuring the release of the active compound once it has reached its target. nih.govnih.gov

Design and Synthesis of Cyclic Analogues and Peptidomimetics

Restricting the conformational flexibility of a molecule can lock it into a bioactive shape, leading to increased potency and selectivity for its biological target. This is the primary goal behind the design of cyclic analogues and peptidomimetics.

Cyclic Analogues: By incorporating the core structure of this compound into a cyclic framework, the free rotation around single bonds is constrained. For example, syntheses of compounds like cis- and trans-2-(aminomethyl)-cyclopropanecarboxylic acid and the corresponding cyclobutane (B1203170) derivatives create rigid structures that mimic specific spatial arrangements of the parent molecule. These conformationally restricted analogues are invaluable tools for probing the structural requirements of the target receptor.

Peptidomimetics are compounds designed to mimic peptides but with improved drug-like properties, such as enhanced stability against proteolytic degradation. Incorporating unnatural amino acids like this compound or its cyclic analogues into a peptide sequence is a common peptidomimetic strategy. The resulting molecule retains the key pharmacophoric elements of the original peptide but has an altered, more stable backbone.

Analogue/Mimetic TypeDesign PrinciplePotential AdvantageExample Structure
Cyclic AnalogueIncorporate the backbone into a ring system (e.g., cyclopropane, cyclobutane).Reduced conformational flexibility, increased receptor selectivity.2-(Aminomethyl)cyclopropanecarboxylic acid
PeptidomimeticIncorporate the non-natural amino acid into a peptide chain.Increased stability against enzymatic degradation, improved bioavailability.A dipeptide containing a this compound residue

Structure-Guided Design of Novel Analogues

Structure-guided design represents a rational, modern approach to drug discovery that leverages detailed knowledge of the biological target. This process is iterative and aims to optimize the interaction between a ligand and its receptor on a molecular level.

The process begins with determining the three-dimensional structure of the target protein (e.g., a GABA receptor subtype) using techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM). cam.ac.uk With the target's structure in hand, computational methods such as molecular docking can be used to predict how this compound and its potential analogues bind to the active site. nih.gov

These computational models reveal key interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—between the molecule and specific amino acid residues in the receptor. This information guides medicinal chemists in designing novel analogues with modifications predicted to enhance these interactions, thereby improving binding affinity and selectivity. The newly designed compounds are then synthesized and tested, and the results are used to refine the computational models. This cyclical process of design, synthesis, and testing, known as establishing a structure-activity relationship (SAR), accelerates the discovery of more potent and selective drug candidates. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks of SAR and QSAR

Structure-Activity Relationship (SAR) is a qualitative concept that links the structural features of a molecule to its biological effect. wikipedia.org The core idea is that the structure of a chemical is directly responsible for its biological activity. longdom.org SAR analysis allows medicinal chemists to identify key chemical groups and structural motifs, known as pharmacophores, that are essential for eliciting a desired biological response. wikipedia.org By systematically modifying the chemical structure of a lead compound, such as 2-(Aminomethyl)-2-ethylbutanoic acid, and observing the resulting changes in activity, researchers can deduce which parts of the molecule are critical for its interaction with a biological target. longdom.orgdrugdesign.org

Quantitative Structure-Activity Relationship (QSAR) is a more advanced, mathematical extension of SAR. wikipedia.org QSAR models aim to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activities. wikipedia.org This relationship is expressed as a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The "predictor" variables in a QSAR model are numerical descriptors representing various aspects of the molecule, such as its lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric or size-related parameters (e.g., molecular weight). scienceforecastoa.com Once a robust and validated QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. scienceforecastoa.comnih.gov

The development of a QSAR model typically involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation correlating the descriptors with activity.

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.govprotoqsar.com

Conformational Analysis and its Influence on Activity

The biological activity of a molecule is not only dependent on its 2D structure but also critically on its 3D shape, or conformation. mdpi.com Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of its single bonds. For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. However, it is widely accepted that a molecule must adopt a specific "bioactive conformation" to bind effectively to its biological target. mdpi.com

Understanding the conformational preferences of a ligand is essential for rational drug design. nih.gov Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the conformational landscape of a molecule and identify low-energy, stable conformations. mdpi.com Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the molecule's conformation in solution. mdpi.com

For analogues of this compound, the relative orientation of the key functional groups—the aminomethyl group, the carboxylic acid, and the ethyl groups—is dictated by its conformation. This spatial arrangement directly influences how the molecule fits into a receptor's binding pocket and forms crucial interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions). A conformational analysis can reveal that only a subset of possible conformations places these groups in the optimal geometry for binding, thus explaining why certain structural modifications may lead to a loss of activity if they destabilize the required bioactive conformation. nih.gov

Effects of Substituent Patterns on Biological Interactions

The systematic modification of substituents on a parent scaffold is a cornerstone of medicinal chemistry and SAR studies. mdpi.com For the this compound scaffold, altering the size, shape, lipophilicity, and electronic properties of its constituent groups can have a profound impact on biological activity. mdpi.com

The primary points for modification on this scaffold would be the ethyl groups at the C2 position and the aminomethyl and carboxylic acid moieties.

Alkyl Group Modification: Replacing one or both ethyl groups with different alkyl chains (e.g., methyl, propyl, butyl) would directly impact the steric bulk and lipophilicity of the molecule. Increasing the size of these groups could enhance hydrophobic interactions with a nonpolar region of a binding site but could also introduce steric hindrance that prevents proper binding.

Functional Group Modification: Changes to the aminomethyl and carboxylic acid groups would alter the molecule's hydrogen bonding capacity and ionization state. For instance, esterification of the carboxylic acid would remove its ability to act as a hydrogen bond donor and its negative charge at physiological pH, which could be critical for an ionic interaction with a positively charged residue in the target protein. drugdesign.org

The influence of these substitutions can be rationalized by considering their effect on key physicochemical properties. Halogen substitution, for example, can significantly alter a compound's hydrophobicity and electronic distribution, which in turn affects its binding affinity. nih.gov An illustrative SAR table for hypothetical analogues of this compound might explore these relationships.

AnalogueR1 Group (at C2)R2 Group (at C2)Hypothetical Change in PropertyPotential Impact on Interaction
Parent-CH2CH3-CH2CH3BaselineBaseline activity
Analogue 1-CH3-CH2CH3Reduced steric bulk, slightly lower lipophilicityMay improve fit in a sterically constrained pocket
Analogue 2-CH2CH2CH3-CH2CH3Increased steric bulk and lipophilicityMay enhance hydrophobic interactions or cause steric clash
Analogue 3-Cyclopropyl-CH2CH3Introduces conformational rigidityCould lock the molecule in a more (or less) favorable conformation
Analogue 4-CH2CF3-CH2CH3Increased lipophilicity, electron-withdrawing effectMay alter electronic interactions and membrane permeability

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design becomes a critical tool. dergipark.org.tr A central technique in this approach is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

To develop a pharmacophore model for a series of active this compound analogues, a computational approach would be used to superimpose the 3D structures of multiple active compounds. creative-biolabs.com The process identifies the common chemical features and their spatial arrangement that are shared among these molecules. mdpi.com This common arrangement is hypothesized to be the "bioactive" pharmacophore. dergipark.org.tr

For the this compound structure, a hypothetical pharmacophore model might include:

A hydrogen bond donor feature corresponding to the primary amine.

A negative ionizable feature from the carboxylic acid group.

One or more hydrophobic features representing the ethyl groups.

Once validated, this 3D pharmacophore model serves as a powerful query for virtual screening of large chemical databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. mdpi.comresearchgate.net

Predictive Modeling and Computational Screening Applications

Predictive modeling, particularly through QSAR, provides a powerful avenue for accelerating drug discovery. nih.gov A validated QSAR model for a series of this compound analogues can be used to forecast the biological activity of new, designed structures before they are synthesized. science.gov This allows researchers to prioritize the synthesis of compounds predicted to have the highest potency, saving significant time and resources. nih.gov

The process begins with the creation of a data matrix containing the structures, their biological activities, and a wide array of calculated molecular descriptors.

Descriptor ClassExample DescriptorsProperty Represented
PhysicochemicalLogP, Molar Refractivity (MR)Lipophilicity, molecular volume/polarizability
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and shape
ElectronicDipole moment, partial chargesElectron distribution, polarity
Quantum ChemicalHOMO/LUMO energiesElectron-donating/accepting ability

Using these descriptors, a QSAR equation is generated and rigorously validated. nih.gov This model is then employed in computational screening, also known as virtual screening. researchgate.net Large databases containing millions of chemical structures can be rapidly evaluated in silico. nih.gov The QSAR model calculates a predicted activity for each molecule in the database. Compounds that are predicted to be highly active are selected as "hits" for further investigation, which may involve chemical synthesis and subsequent experimental testing to confirm the model's predictions. researchgate.netnih.gov This computational pre-filtering process dramatically increases the efficiency of identifying novel lead compounds. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Aminomethyl 2 Ethylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties.

For 2-(Aminomethyl)-2-ethylbutanoic acid, DFT calculations can determine its most stable three-dimensional conformation by optimizing the molecular geometry to find the lowest energy state. This process reveals precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the distribution of electron density, which is crucial for identifying reactive sites within the molecule. The electrostatic potential surface, for instance, can highlight regions that are electron-rich (negatively charged) or electron-poor (positively charged), indicating likely sites for electrophilic or nucleophilic attack, respectively. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents illustrative data typical of DFT calculations for a molecule of this type.

PropertyCalculated ValueSignificance
Total Energy-552.7 HartreeIndicates the electronic and nuclear energy of the optimized geometry.
HOMO Energy-6.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy+0.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.3 eVAn indicator of chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.
C=O Bond Length1.21 ÅProvides precise geometric data for the carboxyl group.
C-N Bond Length1.47 ÅProvides precise geometric data for the aminomethyl group.

Molecular Dynamics Simulations for Conformational Analysis and Binding

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes in a simulated environment, such as in a solvent or bound to a protein. nih.gov

For this compound, MD simulations are essential for exploring its conformational landscape. The molecule's rotatable bonds allow it to adopt various shapes (conformers), and MD can track the transitions between these states and determine their relative populations. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological binding pocket.

When studying the interaction of this compound with a target protein, MD simulations can model the binding process and assess the stability of the resulting complex. waocp.com By simulating the ligand-protein system over nanoseconds or longer, researchers can analyze the persistence of key interactions (like hydrogen bonds and salt bridges), calculate the binding free energy, and observe how the ligand and protein mutually adjust their conformations upon binding. nih.gov

In Silico Prediction of Interaction Profiles

In silico methods are used to predict the profile of interactions between a small molecule and a biological target. These predictions are crucial for understanding the mechanism of action and for designing molecules with improved affinity and selectivity. The structural features of this compound—a protonated amine (positive charge) and a deprotonated carboxylic acid (negative charge) at physiological pH, along with hydrogen bond donors (the -NH3+ group) and acceptors (the -COO- group)—suggest a rich potential for molecular interactions.

Computational tools can predict the specific types of interactions this molecule is likely to form within a protein's active site. The aminomethyl group can act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. The carboxylate group can form strong salt bridges with positively charged residues such as lysine (B10760008) or arginine and can also act as a hydrogen bond acceptor. The ethyl groups contribute to hydrophobic (van der Waals) interactions with nonpolar residues. These predicted interactions can be visualized and quantified to build a comprehensive interaction profile.

Table 2: Predicted Interaction Profile for this compound in a Hypothetical Binding Site This table illustrates the types of interactions that can be predicted using computational methods.

Functional Group of LigandPotential Interacting ResidueType of Interaction
Aminomethyl Group (-CH2NH3+)Aspartate, GlutamateSalt Bridge, Hydrogen Bond
Carboxylate Group (-COO-)Lysine, ArginineSalt Bridge, Hydrogen Bond
Carboxylate Group (-COO-)Serine, ThreonineHydrogen Bond
Ethyl Groups (-CH2CH3)Leucine, Isoleucine, ValineHydrophobic Interaction

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a hit compound or a fragment with desirable activity, its structure could be used as a template in a virtual screen to find chemically similar compounds with potentially improved properties. This can be done through ligand-based screening (searching for similar shapes and electrostatic properties) or structure-based screening (docking compounds from a database into the target's binding site). nih.gov

Once a promising lead compound is identified, computational methods play a vital role in lead optimization. In silico modeling can predict how chemical modifications to the lead structure will affect its binding affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.gov For example, a computational chemist could model the effect of replacing the ethyl groups on this compound with larger or more polar substituents to explore new interactions within the binding pocket or to improve properties like solubility. This iterative cycle of computational prediction followed by chemical synthesis and experimental testing accelerates the development of more effective compounds. nih.gov

Table 3: Hypothetical Virtual Screening Results for Analogs of this compound This table shows representative data from a structure-based virtual screening campaign.

Compound IDModification from Parent StructureDocking Score (kcal/mol)Predicted Key Interactions
Lead-001(Parent Compound)-7.5H-bond with Ser12, Salt bridge with Asp88
Analog-AOne ethyl group replaced with propyl-7.9Additional hydrophobic contact with Leu45
Analog-BAminomethyl group shifted-6.2Loss of H-bond with Ser12
Analog-CCarboxyl replaced with bioisostere-8.1Stronger interaction with Arg150
Analog-DAddition of a hydroxyl group-7.8New H-bond with backbone carbonyl

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of "2-(Aminomethyl)-2-ethylbutanoic acid" by probing the interactions of the molecule with electromagnetic radiation. These techniques are indispensable for unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For "this compound," the proton (¹H) NMR spectrum would be expected to show signals corresponding to the ethyl groups, the aminomethyl group, and the acidic proton. The carbon-13 (¹³C) NMR spectrum would complement this by providing signals for each unique carbon atom, including the quaternary carbon at the 2-position.

Expected ¹H NMR Spectral Data for a Related Compound (2-Ethylbutyric Acid in CDCl₃)

Protons Expected Chemical Shift (ppm)
-CH₃ (Methyl) ~0.9
-CH₂- (Methylene) ~1.6
-CH- (Methine) ~2.2

Expected ¹³C NMR Spectral Data for a Related Compound (2-Ethylbutyric Acid in CDCl₃)

Carbon Atom Expected Chemical Shift (ppm)
-CH₃ ~12
-CH₂- ~26
-CH- ~48

Note: The presence of the aminomethyl group in "this compound" would introduce additional signals and cause shifts in the positions of the signals from the butanoic acid backbone compared to 2-ethylbutyric acid.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can verify the molecular formula by providing a highly accurate mass measurement. The molecular weight of the hydrochloride salt of this compound is 181.66 g/mol .

Electron ionization (EI) mass spectrometry of related butanoic acid esters shows characteristic fragmentation patterns. For instance, the mass spectrum of methyl 2-ethylbutanoate, a related ester, would likely exhibit fragmentation due to the loss of alkoxy and alkyl groups. Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the molecular ion and its fragments, providing greater structural detail.

Illustrative Fragmentation of a Related Compound (Methyl 2-ethylbutanoate)

m/z Possible Fragment
130 [M]⁺ (Molecular Ion)
101 [M - C₂H₅]⁺
73 [M - COOCH₃]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and primary amine groups.

Analysis of its hydrochloride salt and related compounds suggests the presence of a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, and a strong C=O stretch from the carbonyl group.

Expected IR Absorption Bands for "this compound"

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Amine N-H Stretch 3200-3500
Alkane C-H Stretch 2850-2960
Carbonyl C=O Stretch 1700-1730

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantification of "this compound". These techniques are particularly important for resolving it from impurities and, in the case of chiral separations, its enantiomer.

High-Performance Liquid Chromatography (HPLC) and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For "this compound," reversed-phase HPLC using a C18 column would be a common approach for purity assessment and quantification.

Due to the presence of a chiral center at the C2 position, "this compound" exists as a pair of enantiomers. The separation of these enantiomers is crucial in many applications and can be achieved using chiral HPLC. This typically involves either a chiral stationary phase (CSP) or the use of a chiral derivatizing agent prior to separation on an achiral column. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct separation of underivatized amino acid enantiomers. Crown-ether based CSPs are also well-suited for resolving D- and L-amino acid enantiomers. chromatographyonline.com

General Parameters for Chiral HPLC of Amino Acids

Parameter Typical Conditions
Chiral Stationary Phase Teicoplanin-based, Crown-ether
Mobile Phase Methanol (B129727)/Acetonitrile/Water mixtures with additives (e.g., acids, bases, or buffers)

Gas Chromatography (GC) in Related Compound Analysis

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Direct analysis of amino acids like "this compound" by GC is challenging due to their low volatility and high polarity.

However, with appropriate derivatization, GC can be a powerful tool for the analysis of related compounds. Carboxylic acids and amines can be converted into more volatile esters and amides, respectively. Silylation is a common derivatization technique for carboxylic acids, where active hydrogens are replaced by a silyl (B83357) group, increasing volatility for GC analysis. lmaleidykla.ltlmaleidykla.lt This approach is valuable for the analysis of impurities or related substances in a sample.

Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Reagent Type Example
Silylation Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Biological Relevance and Molecular Mechanisms of Action Non Clinical Focus

Investigation of Biochemical Pathways and Interactions

The structure of 2-(Aminomethyl)-2-ethylbutanoic acid, a substituted butanoic acid derivative, suggests potential involvement in various metabolic processes. Its core is a butanoic acid backbone, a structure central to pathways like fatty acid metabolism. The presence of both an aminomethyl group and a carboxylic acid group categorizes it as an amino acid, hinting at interactions with metabolic and signal transduction pathways.

While direct evidence for this compound as a metabolic precursor is not established, the metabolism of structurally similar compounds offers valuable insights. For instance, 2-ethylbutanoic acid is classified as a branched fatty acid, which is involved in lipid metabolism. Similarly, 2-ethylhydracrylic acid, another related structure, is known to be an intermediate in the alternative (R) pathway of isoleucine metabolism. nih.gov The degradation of L(+)-isoleucine involves a series of enzymatic steps, and blockages in this pathway can lead to the formation of alternative metabolites. nih.gov This suggests that, hypothetically, this compound could act as an intermediate or be synthesized through side pathways of amino acid or fatty acid metabolism, particularly under conditions of metabolic stress or specific enzyme deficiencies. The synthesis of other non-standard amino acids, such as L-2-aminobutyric acid in recombinant E. coli, has been achieved by engineering biochemical pathways involving enzymes like aminotransferases and deaminases, demonstrating how such compounds can be generated in situ. nih.gov

Molecular Target Identification and Binding Studies

The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. The aminomethyl and carboxylic acid groups on this compound are capable of forming hydrogen bonds and electrostatic interactions, allowing it to potentially bind with molecular targets like enzymes and receptors.

The complement system is a critical component of the innate immune defense, and its modulation is a key therapeutic target. nih.gov While this compound has not been directly studied in this context, various structural analogues of other compounds have demonstrated significant complement-modulating activity. For example, certain analogues of arenicins (antimicrobial peptides) have been shown to affect the activation of the complement system in vitro. nih.gov

These studies reveal that subtle changes in a molecule's structure can lead to different effects on the complement cascade. Some analogues act as inhibitors, while others can enhance complement activation, sometimes in a concentration-dependent manner. nih.gov For instance, the arenicin analogue Ar-1[V8R] behaves predominantly as a complement inhibitor, whereas the ALP1 analogue can significantly increase complement activation through the classical pathway at certain concentrations and inhibit it at higher concentrations. nih.gov Another well-documented complement inhibitor is the natural product K-76 and its more soluble derivative, K-76 COOH, which inhibit complement activation at the C5 level. researchgate.net This highlights that compounds with no obvious structural similarity to this compound can serve as models for understanding interactions with the complement system.

Table 1: Effects of Arenicin Analogues on the Complement System nih.gov
AnalogueEffect on Classical Pathway (CP)Effect on Alternative Pathway (AP)Primary Behavior
Ar-1[V8R]Negligible enhancementModerate enhancement of C3a production at low concentrations; inhibition at higher concentrationsPredominantly inhibitory
ALP1Marked enhancement at 2.5–20 µg/mL; inhibition at 80–160 µg/mLInhibitory at higher concentrationsBidirectional (enhancement and inhibition)
AA139Inhibitory effect at 160 µg/mL (less pronounced)Inhibitory effect at 160 µg/mL (less pronounced)Weakly inhibitory

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in numerous physiological processes, including metabolism and signaling. nih.govelifesciences.org They are characterized by a nucleophilic serine residue in their active site and are common targets for inhibitors. nih.gov While there is no specific data on the interaction of this compound with serine hydrolases, the principles of enzyme inhibition kinetics can be applied to hypothesize potential interactions.

Enzyme inhibition can be reversible or irreversible, and kinetic studies are used to determine the mechanism of action. nih.govnih.gov For example, the non-β-lactam inhibitor avibactam (B1665839) has been shown to inhibit various β-lactamase enzymes (a class of serine hydrolases) through a covalent, reversible mechanism. nih.gov Kinetic parameters such as the acylation efficiency (k2/Ki) and deacylation rates (koff) quantify the potency and duration of inhibition. nih.gov A compound like this compound, with its charged amino and carboxylate groups, could potentially interact with the active site of certain enzymes, including serine hydrolases, acting as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site, respectively.

Cellular Assays for Bioactivity Assessment in Experimental Models

To determine the biological activity of a compound, various cellular assays are employed in experimental models. These assays can measure a wide range of effects, from generalized changes in cell morphology to specific impacts on cellular pathways.

High-throughput phenotypic profiling (HTPP), such as the "Cell Painting" assay, uses fluorescent probes to label different organelles, allowing for the automated measurement of numerous phenotypic features. nih.gov This approach can detect subtle chemical-induced changes in cell morphology, providing a broad characterization of a compound's bioactivity and helping to link it to potential molecular targets or cellular effects. nih.gov

More targeted cellular assays are used to investigate specific biological processes. For example, the osteogenic potential of compounds can be assessed in vitro using human osteoblasts (hOBs) and murine monocyte cell lines. nih.gov In these models, researchers measure the expression of key genes involved in bone formation (like Runx2), the activity of enzymes such as alkaline phosphatase (ALP), and the extent of matrix mineralization. nih.gov Conversely, the impact on bone resorption can be studied by measuring the activity of tartrate-resistant acid phosphatase (TRAP) in osteoclast precursor cells. nih.gov Such assays could be used to screen this compound for potential effects on cellular differentiation and function.

Table 2: Examples of Cellular Assays for Bioactivity Assessment
Assay TypeModel SystemMeasured EndpointsPurposeReference
High-Throughput Phenotypic Profiling (HTPP)Cultured cells (e.g., U-2 OS)Changes in cell/organelle morphology via fluorescent labelingBroad bioactivity screening and mechanism of action hypothesis generation nih.gov
Osteogenic Differentiation AssayHuman osteoblasts (hOBs)Gene expression (e.g., Runx2, ALP), ALP activity, matrix mineralizationAssessment of bone formation potential nih.gov
Osteoclastogenesis AssayMurine monocyte cell line (RAW 264.7)Gene expression (e.g., RANK, NFATc1), TRAP activityAssessment of impact on bone resorption nih.gov

Mechanistic Insights from In Vitro and Ex Vivo Studies

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) studies are fundamental for elucidating the mechanisms of action of novel compounds. nih.govmdpi.com These studies bridge the gap between molecular interactions and physiological effects.

Ex vivo studies often use isolated tissues to observe a compound's effect in a more complex biological context than cell culture. For instance, the effect of new synthetic compounds on smooth muscle relaxation has been studied using circular smooth muscle tissues isolated from rat stomachs. mdpi.com Such experiments can help identify the physiological pathway involved, such as the papaverine (B1678415) pathway for smooth muscle relaxation. mdpi.com

In vitro studies with cell cultures provide detailed insights at the cellular and molecular level. They can demonstrate how a compound affects gene expression, protein activity, and cellular processes like differentiation. nih.gov For example, in vitro work has shown that exogenous polyamines can enhance the expression of early osteogenic differentiation genes in human osteoblasts while suppressing genes essential for osteoclast differentiation in monocyte cell lines. nih.gov These types of studies could be applied to this compound to understand its potential influence on cellular signaling, gene regulation, and differentiation pathways in various cell types.

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)-2-ethylbutanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via asymmetric chemical synthesis or microbial fermentation. For chemical synthesis, optimized reaction conditions (e.g., temperature, solvent selection, and catalyst loading) are critical. Continuous flow reactors improve reaction efficiency and scalability, while purification techniques like crystallization and column chromatography enhance purity . For microbial routes, strain engineering and fermentation parameter optimization (pH, temperature, nutrient feed) are key. Reaction progress can be monitored via TLC or HPLC, and intermediates should be characterized by NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC is the gold standard for assessing enantiomeric purity, using chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. NMR spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm stereochemistry through coupling constants and chemical shift analysis. Polarimetry and X-ray crystallography (for single crystals) provide additional validation. For quantification, a combination of HPLC retention times and spiking experiments with enantiopure standards is recommended .

Q. What are the primary biochemical applications of this compound in model organisms or in vitro systems?

  • Methodological Answer : This compound is used as a precursor in peptide synthesis, particularly for studying enzyme-substrate interactions (e.g., carboxypeptidases) . In in vitro metabolic studies, it serves as a substrate to investigate amino acid decarboxylase activity or neurotransmitter synthesis pathways. Radiolabeled derivatives (e.g., 14C^{14}\text{C}-tagged) enable tracking of metabolic incorporation in cell cultures .

Advanced Research Questions

Q. How does the ethyl substitution at the second carbon influence the compound's coordination chemistry compared to methyl-substituted analogs?

  • Methodological Answer : The ethyl group increases steric bulk and electron-donating effects, altering metal-ion coordination. For example, in chromium(III) complexes, the ethyl substituent may reduce binding affinity compared to methyl analogs due to steric hindrance. Spectroscopic techniques (UV-Vis, EPR) and X-ray diffraction can compare coordination geometries. Computational modeling (DFT) predicts electronic effects, while titration experiments quantify stability constants .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, ionic strength) or impurities. To address this:
  • Standardize protocols (e.g., buffer composition, cell lines).
  • Validate compound purity via LC-MS and elemental analysis.
  • Use orthogonal assays (e.g., enzymatic activity vs. cellular uptake) to confirm results.
  • Cross-reference with structural analogs (e.g., methyl-substituted derivatives) to isolate substituent-specific effects .

Q. How can computational modeling predict the metabolic pathways of this compound, and what experimental validations are required?

  • Methodological Answer : Tools like molecular docking (AutoDock) and pathway prediction software (BioTransformer) model interactions with metabolic enzymes (e.g., cytochrome P450s). In silico predictions must be validated via:
  • Isotope tracing : Administer 13C^{13}\text{C}-labeled compound to cell cultures and analyze metabolites via LC-MS.
  • Enzyme inhibition assays : Use specific inhibitors (e.g., ketoconazole for CYP3A4) to block suspected pathways.
  • Knockout models : CRISPR-edited cell lines lacking target enzymes can confirm pathway dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.